N-(Cyanomethyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Cyanomethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of benzamidoacetonitrile.
Industrial Production Methods: In an industrial setting, the production of benzamidoacetonitrile may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzamidoacetic acid.
Reduction: Reduction reactions can convert it into benzamidoethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzamidoacetic acid.
Reduction: Benzamidoethylamine.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
N-(Cyanomethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of benzamidoacetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, ultimately resulting in the desired product. The benzamido group can also interact with enzymes or other proteins, influencing their activity and function .
Comparison with Similar Compounds
Benzonitrile: Similar in structure but lacks the amido group.
Acetonitrile: Lacks the benzamido group and is simpler in structure.
Benzamidoethylamine: Similar but with an ethylamine group instead of a nitrile group .
Uniqueness: N-(Cyanomethyl)benzamide is unique due to the presence of both the benzamido and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
IUPAC Name |
N-(cyanomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKZSPQPPSEVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205466 | |
Record name | Benzoylamidoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5692-27-3 | |
Record name | Benzamidoacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hippuronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoylamidoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZAMIDOACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FBV0YMD6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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